molecular formula C6H10O2 B1362551 2-Methylallyl acetate CAS No. 820-71-3

2-Methylallyl acetate

Cat. No. B1362551
CAS RN: 820-71-3
M. Wt: 114.14 g/mol
InChI Key: IVKYUXHYUAMPMT-UHFFFAOYSA-N
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Description

2-Methylallyl acetate, also known as Methallyl acetate, is an organic compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The IUPAC name for this compound is 2-methylprop-2-enyl acetate .


Synthesis Analysis

The synthesis of 2-Methylallyl acetate has been studied in various contexts. For instance, one study reported a Pd-catalysed C5-selective method that provides direct and highly enantioselective access to a wide range of substituted butenolides using 2-substituted allyl acetates as the allylic partner . Another study discussed cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids to obtain aromatic 2-methylallyl derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methylallyl acetate can be represented by the InChI string: InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 . The compound has a rotatable bond count of 3 and a heavy atom count of 8 .


Chemical Reactions Analysis

The reaction between 2-methylallyl radicals and oxygen molecules has been investigated using experimental and computational methods . The reaction was found to proceed by a barrierless reaction to form 2-methylallylperoxyl .


Physical And Chemical Properties Analysis

2-Methylallyl acetate has a density of 0.92 . Its boiling point is 85°C, and it has a flash point of 35°C . The compound has a vapor pressure of 14.2mmHg at 25°C . Its refractive index is between 1.4110 and 1.4150 .

Scientific Research Applications

1. Synthesis of 2-Methylallyl Alkenes

  • Application Summary: 2-Methylallyl acetate is used in the synthesis of 2-Methylallyl alkenes through cross-coupling reactions .
  • Methods of Application: The reaction involves cross-coupling between 2-methyl-2-propen-1-ol and various boronic acids. The process uses small amounts of palladium and ligand, without any additive solvent and under microwave heating .
  • Results: The reaction was extended to a wide range of organoboronic acids, showing high functional group tolerance. A new series of alkenes was synthesized in good yields .

2. Direct Allylation and Olefination of Carbohydrates

  • Application Summary: 2-Methylallyl acetate is used in the direct deoxygenative allylation and olefination of carbohydrates .
  • Methods of Application: The reaction involves the umpolung strategy of carbohydrate carbonyls. This method is compatible with a wide range of natural carbohydrates .
  • Results: This method provides a direct synthetic method to use carbohydrates as multiple C-centered chiral synthons to achieve C─C bond cross-coupling reactions .

3. Reaction with Oxygen Molecules

  • Application Summary: The reaction between 2-methylallyl radicals and oxygen molecules has been investigated .
  • Methods of Application: Kinetic experiments were conducted in a tubular laminar flow reactor using laser photolysis for radical production and photoionization mass spectrometry for detection .
  • Results: The results of this study are not specified in the source .

4. Environmentally Friendly Synthesis

  • Application Summary: 2-Methylallyl acetate is used in an environmentally friendly method to synthesize 2-methylallyl alkenes via cross-coupling reactions .
  • Methods of Application: The reaction involves cross-coupling between 2-methyl-2-propen-1-ol and various arylboronic acids. The process uses small amounts of palladium and ligand, without any additive solvent and under microwave heating .
  • Results: This method leads to the product and allows the ‘reagent–solvent’ to be recycled for further cross-coupling reactions, without loss of yield .

5. Reaction Optimization

  • Application Summary: The reaction between 2-methylallyl radicals and oxygen molecules has been investigated with experimental and computational methods .
  • Methods of Application: Kinetic experiments were conducted in a tubular laminar flow reactor using laser photolysis for radical production and photoionization mass spectrometry for detection .
  • Results: The optimized master equation model was used to simulate the reaction under study over a wide temperature and pressure range, from 200 K and 0.01 bar to 1500 K and 100 bar .

6. Late-Stage Modifications of Natural Products

  • Application Summary: 2-Methylallyl acetate is used in late-stage modifications of natural products and pharmaceutical derivatives .
  • Methods of Application: The reaction involves the umpolung strategy of carbohydrate carbonyls. This method is compatible with a wide range of natural carbohydrates .
  • Results: This method provides a direct synthetic method to use carbohydrates as multiple C-centered chiral synthons to achieve C─C bond cross-coupling reactions .

Safety And Hazards

2-Methylallyl acetate is classified as a flammable liquid (Category 3) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of fire, appropriate measures should be taken to extinguish it .

properties

IUPAC Name

2-methylprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKYUXHYUAMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231511
Record name 2-Methylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylallyl acetate

CAS RN

820-71-3
Record name Methallyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallyl acetate
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Record name 2-Methylallyl acetate
Source EPA DSSTox
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Record name 2-methylallyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
T Yamamoto, O Saito, A Yamamoto - Journal of the American …, 1981 - ACS Publications
Communications to the Editor J. Am. Chem. Soc., Vol. 103, No. 18, 1981 5601 to support the proposed mechanism. In this paper we report isolation of the i? 3-allyl (acetato) palladium …
Number of citations: 99 pubs.acs.org
D Seomoon, K Lee, H Kim… - Chemistry–A European …, 2007 - Wiley Online Library
… A variety of allyl acetates such as but-1-en-3-yl acetate, crotyl acetate, and 2-methylallyl acetate afforded the corresponding allylic compounds in good yields in cross-coupling reactions. …
T Yamamoto, M Akimoto, O Saito, A Yamamoto - Organometallics, 2002 - ACS Publications
… The reaction of 2-methylallyl acetate with 1 also causes similar C-0 bond cleavage as shown in Table I, giving Pd(ij3-CH2C(CH3)CH2)(OAc)(PCy3) (5) (experiment 2). The variable-tem…
Number of citations: 173 pubs.acs.org
R Brown, WE Jones, AR Pinder - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… Addition products, probably of analogous structure, have also been obtained in good yield with 2-methylallyl alcohol, eugenol, crotyl acetate, and '2-methylallyl acetate, but with …
Number of citations: 34 pubs.rsc.org
MO Schemberger, L Reis, MA Stroka, CW Galvão… - 2021 - europepmc.org
… 2-Methylallyl acetate, 4-amino-1-butanol, 2-methylbutanol and ethyl 2-methylpropanoate were found in high concentrations in ripe climacteric ‘Gaúcho’melons and were major …
Number of citations: 1 europepmc.org
H Kurosawa, A Tsuboi, Y Kawasaki… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… However, the P(2,6), complexes 1 did not show very good catalytic activity in the reaction of 2-methylallyl acetate with sodium acetylacetonate in acetone where each complex was used …
Number of citations: 16 www.journal.csj.jp
JA Carmona, P Rodríguez‐Salamanca… - Angewandte Chemie …, 2023 - Wiley Online Library
… To this end, crotyl- and 2-methylallyl acetate were tested under the optimized conditions using 1a as substrate. Unexpectedly, the desired allyl alcohols were not observed, and a cyclic …
Number of citations: 3 onlinelibrary.wiley.com
AN Nesmeyanov, RK Freidlina… - Bulletin of the Academy of …, 1959 - Springer
… The substance obtained was 2,3,3,3-tetrachloro-2-methylpropyl acetate, whose structure was proved by confirmatory synthesis by the chlorination of 3,3-dichloro-2-methylallyl acetate. …
Number of citations: 3 link.springer.com
F Li, C Shen, J Zhang, L Wu, X Zhuo… - Advanced Synthesis …, 2016 - Wiley Online Library
… Due to the steric hinderance of the phenyl or methyl group, neither cinnamyl acetate (2g) nor 2-methylallyl acetate (2h) showed reactivity toward benzamide even at elevated …
Number of citations: 22 onlinelibrary.wiley.com
H Bricout, JF Carpentier, A Mortreux - Tetrahedron, 1998 - Elsevier
… The conversion plots for 2-methylallyl acetate (4a), 2-methylallyl phenyl ether (4b) and 1-methylallyl acetate (4c) are exponential in the first stage of the reaction and then logarithmic; …
Number of citations: 55 www.sciencedirect.com

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